1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one
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Overview
Description
1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, 1-acryloyl-3-methylpyrrolidine . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and an acryloyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with acryloyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylpyrrolidin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but different functional groups.
1-(2-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one: Similar core structure with additional phenyl substitution.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-3-7(10)8(2)4-5-9-6-8/h3,9H,1,4-6H2,2H3 |
InChI Key |
OTYDOYCPCRXXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C(=O)C=C |
Origin of Product |
United States |
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